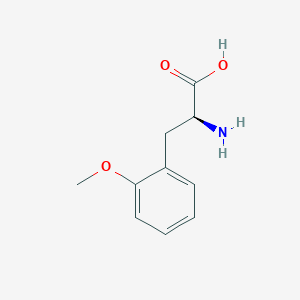

2-Methoxy-L-Phenylalanine

Description

Significance of L-Phenylalanine Derivatives in Biomedical Research

L-Phenylalanine is an essential α-amino acid that serves as a fundamental building block for proteins. wikipedia.org Its aromatic side chain provides a versatile scaffold that can be chemically modified to create a diverse array of derivatives with unique properties. These derivatives, often categorized as unnatural or non-proteinogenic amino acids, are instrumental in modern drug discovery and biomedical research. sigmaaldrich.comqyaobio.com

The incorporation of L-phenylalanine derivatives into peptides can lead to the creation of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often possess improved characteristics such as enhanced stability against enzymatic degradation, increased potency, better oral absorption, and improved tissue distribution. sigmaaldrich.com By altering the tertiary structure of a peptide, these derivatives can fine-tune the molecule's interaction with its biological target. sigmaaldrich.com

Furthermore, L-phenylalanine analogs are crucial in the development of enzyme inhibitors and receptor antagonists. Modifications to the phenylalanine structure, such as halogenation or the addition of other functional groups, can enhance a drug's stability and its interaction with biological targets. ahajournals.org This is particularly valuable in fields like oncology, where these derivatives can block pathways involved in tumor growth. They are also used to create diverse combinatorial libraries for screening potential drug candidates and as chiral building blocks for synthesizing complex molecules. cpcscientific.com

In biotechnology and protein engineering, non-natural phenylalanine derivatives are used to introduce specific functional groups into proteins. This allows for precise control over protein structure and function, aiding in the study of protein dynamics and interactions. These engineered proteins can also form the basis for new biomaterials with enhanced properties for applications in tissue regeneration and drug delivery.

Overview of 2-Methoxy-L-Phenylalanine as a Research Compound

This compound is a specific derivative of L-phenylalanine, characterized by a methoxy (B1213986) group (-OCH3) substituted at the second position of the phenyl ring. This modification classifies it as a non-natural, or unnatural, amino acid. buyersguidechem.comalfa-chemistry.com As a research compound, it is primarily utilized in peptide synthesis and as a building block for more complex molecules. buyersguidechem.comsigmaaldrich.com

The introduction of the methoxy group imparts distinct physicochemical properties to the amino acid, influencing its polarity, steric bulk, and potential for hydrogen bonding. These characteristics can, in turn, affect the conformation and biological activity of peptides into which it is incorporated. For instance, the substitution on the aromatic ring can influence the sweetness properties of dipeptide sweeteners like Aspartame, with ortho-methoxy substitution resulting in a slightly less sweet analogue. researchgate.net

In academic research, this compound serves as a valuable tool for structure-activity relationship (SAR) studies. By systematically replacing natural amino acids with this analog, researchers can probe the specific interactions between a peptide and its receptor or enzyme. This helps in understanding the critical features required for biological activity and in designing more potent and selective molecules.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.2 g/mol |

| CAS Number | 193546-31-5 |

| Form | Powder |

| Melting Point | 157 °C |

| Storage Temperature | 2-8°C |

This data is compiled from multiple sources for research purposes. sigmaaldrich.comcalpaclab.com

The protected form of this amino acid, such as Boc-2-methoxy-L-phenylalanine, is a key reagent in solid-phase peptide synthesis, a common technique for building custom peptides in the laboratory. sigmaaldrich.commedchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUPQWHWULSGJC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444688 | |

| Record name | 2-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193546-31-5 | |

| Record name | 2-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy L Phenylalanine and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the production of 2-Methoxy-L-phenylalanine, allowing for the preparation of both the L- and D-enantiomers and their derivatives. These methods range from conventional multi-step solution-phase chemistry to solid-phase techniques integral to modern peptide science.

Conventional Multistep Synthesis Strategies

The asymmetric synthesis of this compound can be achieved through various established methodologies for creating chiral alpha-amino acids. One prominent strategy involves the asymmetric α-alkylation of a glycine-derived Schiff base. This approach utilizes a chiral phase-transfer catalyst to direct the stereoselective alkylation of a glycine (B1666218) template with a suitable electrophile.

A practical route to synthesize unnatural phenylalanine derivatives involves the alkylation of N-(diphenylmethylene)glycine tert-butyl ester. nih.gov This method can be adapted for this compound by using 2-methoxybenzyl bromide as the alkylating agent. The reaction is typically carried out in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid, and a base like potassium hydroxide (B78521). The Schiff base serves to activate the α-proton of the glycine moiety, facilitating its deprotonation and subsequent nucleophilic attack on the benzyl (B1604629) bromide. The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other, leading to an enantiomerically enriched product. Following the alkylation step, the ester and Schiff base protecting groups are removed by acid hydrolysis to yield the final amino acid. The stereochemical outcome is predictable, with cinchonine-derived catalysts generally affording (R)-amino acids and cinchonidine-derived catalysts yielding the (S)-enantiomers. nih.gov

Table 1: Asymmetric α-Alkylation for Phenylalanine Derivatives

| Catalyst Type | Starting Material | Alkylating Agent | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Cinchonine-derived | N-(diphenylmethylene)glycine tert-butyl ester | Substituted Benzyl Bromide | (R)-α-amino acid | nih.gov |

| Cinchonidine-derived | N-(diphenylmethylene)glycine tert-butyl ester | Substituted Benzyl Bromide | (S)-α-amino acid | nih.gov |

Another established multi-step approach is the Erlenmeyer-Azlactone synthesis, which can be adapted for this purpose, followed by asymmetric hydrogenation to set the desired stereocenter.

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. For its incorporation, the amino acid is typically protected with an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group. sigmaaldrich.com The Boc-protected form, Boc-2-methoxy-L-phenylalanine, is a commercially available powder suitable for Boc-based SPPS. sigmaaldrich.com

The incorporation of amino acids with bulky side chains, such as the 2-methoxy group, can present challenges in SPPS, potentially leading to reduced coupling efficiency due to steric hindrance. To overcome this, several strategies can be employed:

Use of potent coupling reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often used to enhance the rate and completeness of the coupling reaction.

Extended coupling times and double coupling: Allowing the coupling reaction to proceed for a longer duration (e.g., 1-2 hours) or performing the coupling step twice (double coupling) can help ensure complete acylation of the free amine on the growing peptide chain. nih.gov

Reaction monitoring: The completeness of both the coupling and the N-terminal deprotection steps can be monitored using qualitative tests like the Kaiser ninhydrin (B49086) test or by quantitative analysis of Fmoc release via UV spectroscopy. nih.goviris-biotech.de This allows for optimization of reaction protocols to maximize yield and purity. iris-biotech.de

The hydrophobic nature of the Fmoc group generally enhances the solubility of the protected amino acid in organic solvents commonly used in SPPS, such as DMF (dimethylformamide) and DCM (dichloromethane).

Condensation Reactions for Schiff Bases Derived from L-Phenylalanine

Schiff bases are imines formed through the condensation of a primary amine with a carbonyl compound. L-phenylalanine can serve as the primary amine source to form Schiff bases, which are important intermediates in organic synthesis and coordination chemistry. The formation of a Schiff base from L-phenylalanine typically involves the reaction of the amino acid with an aldehyde or ketone under reflux conditions. frontiersin.org

The synthesis is often carried out in a solvent such as methanol (B129727) or ethanol, and a basic catalyst like sodium hydroxide may be added to facilitate the reaction. frontiersin.org For instance, the condensation of L-phenylalanine with furfuraldehyde can be achieved by refluxing the reactants in methanol for several hours to yield the corresponding N-(furfurylidene)phenylalanine Schiff base. nih.govresearchgate.net Similarly, reaction with benzaldehyde (B42025) in the presence of a base yields the N-benzylidene-L-phenylalanine Schiff base. frontiersin.org

These Schiff base ligands, containing both nitrogen and oxygen donor atoms, readily form stable complexes with various transition metal ions. nih.govresearchgate.net

Table 2: Synthesis of Schiff Bases from L-Phenylalanine

| Aldehyde/Ketone | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanolic solution, NaOH catalyst, reflux 5-6 hours | N-benzylidene-L-phenylalanine Schiff base | , frontiersin.org |

| Acetone | Ethanolic solution, NaOH catalyst, reflux 5-6 hours | N-(propan-2-ylidene)-L-phenylalanine Schiff base | , frontiersin.org |

| Furfuraldehyde | Methanolic solution, reflux 3 hours at 70°C | N-(furfurylidene)phenylalanine Schiff base | nih.gov, researchgate.net |

Synthesis of Peptides Incorporating Methoxyphenylalanine (B8179920) Moieties

The incorporation of methoxyphenylalanine isomers into peptide chains is achieved using standard peptide coupling methodologies, both in solution-phase and solid-phase synthesis. In a typical solution-phase synthesis, the carboxyl group of an N-protected amino acid is activated to facilitate the formation of a peptide bond with the free amino group of another amino acid or peptide fragment. medchemexpress.com

Common coupling reagents used for this purpose include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives like HOBt (1-Hydroxybenzotriazole) to suppress side reactions and improve efficiency. More modern and efficient coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU are also widely employed. medchemexpress.comrenyi.hu

For example, a dipeptide can be synthesized by stirring an N-Boc protected amino acid with TBTU and HOBt, followed by the addition of the amino acid methyl ester and a base like DIPEA (N,N-Diisopropylethylamine). medchemexpress.com The synthesis of a tetrapeptide containing a methoxyphenylalanine residue has been described starting with the coupling of protected δ-hydroxyleucine with an alanine (B10760859) ester, followed by N-deprotection and subsequent coupling with Fmoc-protected tryptophan. frontiersin.org

Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly stereoselective alternative to chemical synthesis for producing chiral amino acids. Enzymes can operate under mild conditions and often provide access to optically pure products without the need for complex chiral auxiliaries or resolution steps.

Enzymatic Amination of Cinnamic Acid Derivatives

Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. frontiersin.orgnih.gov By exploiting the reverse reaction, PALs can be used for the asymmetric amination of cinnamic acid derivatives to produce the corresponding L-phenylalanine analogues. frontiersin.orgnih.gov This method is a promising route for the synthesis of this compound from 2-methoxy-cinnamic acid.

The synthetic utility of this reaction is highly dependent on the reaction equilibrium, which strongly favors the deamination reaction. To drive the reaction towards the desired amination product, a large excess of an ammonia donor, such as ammonium (B1175870) carbonate or ammonium carbamate (B1207046), is required. frontiersin.org The reaction is typically performed in an aqueous buffer at an alkaline pH. frontiersin.org

Studies on the enzymatic amination of meta-methoxy cinnamic acid provide valuable insight into the conditions and potential outcomes for the synthesis of the ortho-isomer. Using an engineered PAL from Petroselinum crispum (PcPAL), (S)-m-methoxyphenylalanine was synthesized with a 40% yield and excellent enantiomeric excess (>99% ee). novartis.com More recent work has focused on process intensification by immobilizing PALs on solid supports. This allows for the creation of a heterogeneous catalyst that can be easily recovered and reused. frontiersin.org Immobilized PALs have been successfully implemented in continuous flow reactors for the synthesis of 3-methoxy-phenylalanine, achieving high conversions (88% ± 4%) with short reaction times (20 minutes of contact time). frontiersin.org

Table 3: Biocatalytic Synthesis of Methoxyphenylalanine Analogues

| Enzyme Source | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Engineered Petroselinum crispum PAL | m-methoxy-cinnamic acid | (S)-m-methoxyphenylalanine | 40% | >99% | novartis.com |

| Immobilized PAL from Anabaena variabilis (AvPAL) | 3-methoxy-cinnamic acid | 3-methoxy-phenylalanine | 88% ± 4% (in flow) | Not reported | , frontiersin.org |

This biocatalytic approach represents a sustainable and efficient method for the production of optically pure this compound and other valuable unnatural amino acids. frontiersin.org

Continuous Flow Biocatalysis Using Immobilized Phenylalanine Ammonia Lyase (PAL)

The application of immobilized phenylalanine ammonia lyase (PAL) in continuous flow reactor systems represents a significant advancement in the sustainable and efficient synthesis of this compound and its analogues. This methodology leverages the high selectivity and catalytic efficiency of the enzyme while benefiting from the process intensification, enhanced stability, and catalyst reusability offered by continuous flow technologies.

Studies have explored the covalent immobilization of PAL from various sources, such as Anabaena variabilis (AvPAL) and Plantomyces brasiliensis (PbPAL), onto commercially available supports. frontiersin.orgfrontiersin.org These immobilized biocatalysts have shown good recovered activity and excellent stability, making them suitable for use in packed-bed reactors. frontiersin.orgfrontiersin.org For instance, the synthesis of L-phenylalanine analogues in a continuous flow setup has been shown to significantly reduce reaction times compared to batch processes. frontiersin.orgparadisiresearch.comnovartis.com

In a notable study, the continuous flow synthesis of 3-methoxy-L-phenylalanine was achieved with excellent conversion rates. frontiersin.orgparadisiresearch.comnovartis.com The immobilized enzyme was packed into a column, and a solution containing the precursor, 3-methoxy-cinnamic acid, and an ammonia source was continuously passed through it. This setup allowed for high conversions to be reached in as little as 20 minutes of contact time, a significant improvement over batch reactions. frontiersin.orgparadisiresearch.comnovartis.com Furthermore, the immobilized enzyme demonstrated remarkable stability, maintaining high conversion rates for extended periods, up to 24 hours. frontiersin.orgparadisiresearch.comnovartis.com

The substrate scope of PAL has been shown to include various substituted cinnamic acids. Specifically, the use of o-methoxy-cinnamic acid, the precursor for this compound, as a substrate for immobilized PAL from Petroselinum crispum (PcPAL) has been reported in ammonia addition reactions. nih.gov While detailed continuous flow data for this specific transformation is limited in the public domain, the successful conversion of the closely related 3-methoxy-cinnamic acid in a continuous system strongly suggests the feasibility of this approach for the 2-methoxy isomer. The enzymatic conversion of methoxy-substituted cinnamic acids is influenced by the position of the methoxy (B1213986) group on the phenyl ring, which affects the electronic properties and steric interactions within the enzyme's active site. frontiersin.orgacs.org

The research findings for the continuous flow synthesis of a representative methoxy-substituted L-phenylalanine analogue are summarized in the table below.

Table 1: Research Findings for the Continuous Flow Synthesis of 3-Methoxy-L-phenylalanine using Immobilized PAL. frontiersin.orgparadisiresearch.comnovartis.com

This methodology highlights the advantages of combining biocatalysis with continuous flow technology, offering a pathway to increased productivity and sustainability in the synthesis of valuable non-natural amino acids like this compound. frontiersin.orgparadisiresearch.comnovartis.com

Chemical Compounds Mentioned

Analytical and Characterization Techniques for 2 Methoxy L Phenylalanine

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone for the structural elucidation of 2-Methoxy-L-phenylalanine, providing detailed information about its chemical bonds, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their local electronic environment. For this compound, the aromatic protons on the substituted phenyl ring typically appear in the downfield region, between approximately 6.8 and 7.3 ppm. The methoxy (B1213986) group (-OCH₃) protons exhibit a characteristic singlet peak further upfield, generally around 3.8 ppm. The protons of the alanine (B10760859) side chain, including the α-proton and the β-protons, resonate at distinct chemical shifts that are also influenced by the solvent and pH.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carboxyl carbon is the most deshielded, appearing far downfield. The aromatic carbons resonate in the typical range of 110-160 ppm, with the carbon attached to the methoxy group showing a significant downfield shift. The methoxy carbon itself gives a signal around 55 ppm. The α-carbon and β-carbon of the alanine moiety also have characteristic chemical shifts. While specific literature values for this compound are not abundant, data from related compounds like L-phenylalanine and 2-methoxyphenol can be used for comparative analysis researchgate.nethmdb.cahmdb.ca.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar compounds and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~10-12 (broad) | ~170-175 |

| α-CH | ~4.0 | ~55 |

| β-CH₂ | ~3.1-3.3 | ~37 |

| Methoxy (OCH₃) | ~3.8 (singlet) | ~55 |

| Aromatic C-OCH₃ | - | ~157 |

| Aromatic C-H | ~6.8-7.3 (multiplet) | ~110-131 |

| Aromatic C-CH₂ | - | ~127 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show a combination of peaks characteristic of L-phenylalanine and a methoxy-substituted benzene (B151609) ring researchgate.netresearchgate.netchemicalbook.com.

Key vibrational modes include the broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. The N-H stretching of the amino group is also found in this region, often overlapping with the O-H band. A strong absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The presence of the methoxy group will introduce a characteristic C-O stretching band, typically observed around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) . Bending vibrations for the amino group (N-H bend) are expected around 1500-1640 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound Note: Based on characteristic vibrational frequencies of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Amino Group | N-H Stretch | 3000-3300 |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Amino Group | N-H Bend | 1500-1640 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Methoxy Group | C-O-C Asymmetric Stretch | 1240-1260 |

| Methoxy Group | C-O-C Symmetric Stretch | 1020-1040 |

| Aromatic Ring | C-H Out-of-plane Bend | 750-810 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing vibrations of non-polar bonds. In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The C=C stretching modes of the phenyl ring typically give rise to strong signals in the 1580-1620 cm⁻¹ region. A sharp, intense band corresponding to the symmetric ring breathing mode is also characteristic and is expected around 1000 cm⁻¹ researchgate.netresearchgate.net.

The C-H stretching vibrations of the aromatic ring and the aliphatic side chain will appear in the 2800-3100 cm⁻¹ range. While the carboxyl group is generally a weak Raman scatterer, other functional groups can be identified. The methoxy group may also exhibit specific Raman signals. Comparing the Raman spectrum of this compound to that of L-phenylalanine can help in assigning the peaks associated with the additional methoxy substituent nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV spectrum of this compound is dominated by the absorption of the substituted benzene ring, which acts as a chromophore. L-phenylalanine itself typically shows an absorption maximum (λ_max) around 257 nm photochemcad.com. The presence of the electron-donating methoxy group on the phenyl ring is expected to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength, likely in the range of 270-280 nm. This is due to the interaction of the lone pair of electrons on the oxygen atom with the π-electron system of the aromatic ring. The exact position and intensity of the absorption bands can be influenced by the solvent polarity and pH frontiersin.orgresearchgate.netresearchgate.net.

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or biological samples, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of amino acids and their derivatives, including this compound. Due to the polar nature of the molecule, reversed-phase HPLC is a commonly employed method.

In a typical reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with acid modifiers like trifluoroacetic acid (TFA) or formic acid to improve peak shape frontiersin.orghelixchrom.com. The retention time of this compound will depend on the specific conditions, including the mobile phase composition, pH, and column temperature.

For the separation of enantiomers (L- and D- forms), chiral HPLC is necessary. This involves the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation researchgate.net. Various types of CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides, have been successfully used for the enantiomeric separation of phenylalanine and its derivatives. Detection in HPLC is commonly achieved using a UV detector, set at the absorption maximum of the analyte (around 270-280 nm for this compound). HPLC can also be coupled with a mass spectrometer (LC-MS) for definitive identification and structural confirmation based on the mass-to-charge ratio of the molecule and its fragments nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique used for the quantification of amino acids, including phenylalanine and its derivatives, in complex biological matrices. mdpi.comnih.gov This method combines the separation capabilities of liquid chromatography with the specific and sensitive detection of mass spectrometry.

The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. For amino acid analysis, sample preparation often includes protein precipitation from biological fluids like plasma, followed by derivatization to improve chromatographic retention and ionization efficiency. mdpi.comnih.govrug.nl

Chromatographic separation is typically achieved using reversed-phase columns. The mobile phase usually consists of an aqueous component with an acid modifier (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol) run in a gradient elution mode. mdpi.comjst.go.jp Mass spectrometric detection is commonly performed using an electrospray ionization (ESI) source in positive ion mode. Quantification is achieved through selected reaction monitoring (SRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. mdpi.comresearchgate.net

A key challenge in the analysis of D- and L-amino acids is the potential for racemization during sample hydrolysis, which can lead to an overestimation of the D-enantiomer. To address this, methods have been developed using deuterated hydrochloric acid for hydrolysis. During this process, any amino acid that undergoes racemization will have a deuterium (B1214612) atom incorporated, resulting in a mass increase of +1 Da. This allows for the differentiation and unbiased determination of the original L- and D-amino acid ratios in the sample. mdpi.com

Research has demonstrated the validation of LC-MS/MS methods for numerous amino acids. For instance, one method achieved a limit of quantification of 12.5 or 62 ng/mL for 18 free amino acids. mdpi.com However, for D-phenylalanine, quantification was sometimes impaired by background interference from the derivatization agent. mdpi.com Optimization of mass spectrometry source parameters has been shown to significantly increase signal intensity for amino acids like phenylalanine. mdpi.com

Table 1: Example of LC-MS/MS Parameters for Amino Acid Analysis This table is interactive. You can sort and filter the data.

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov, nih.gov |

| Sample Type | Human Plasma, Food/Feed Protein Hydrolysates | mdpi.com, nih.gov |

| Sample Prep | Protein precipitation, Derivatization, Hydrolysis in DCl | mdpi.com |

| Chromatography | Reversed-Phase (e.g., C18 column) | researchgate.net, jst.go.jp |

| Mobile Phase | Water with formic acid (A) and Acetonitrile with formic acid (B) | mdpi.com, jst.go.jp |

| Ionization | Electrospray Ionization (ESI), Positive Mode | researchgate.net |

| Detection | Selected Reaction Monitoring (SRM) | researchgate.net |

| Quantification Limit | 12.5 or 62 ng/mL for most amino acids | mdpi.com |

Chiral Derivatization and Differential Ion Mobility Spectrometry (DMS)-Mass Spectrometry for Enantiomeric Separation

The precise differentiation and quantification of amino acid enantiomers are critical in many fields. A novel analytical strategy combines chiral derivatization with differential ion mobility spectrometry (DMS) coupled to mass spectrometry (MS) to achieve the enantiomeric separation of amino acids. nih.govacs.orgacs.org DMS is a gas-phase separation technique that separates ions based on their different mobilities in low and high electric fields. nih.gov

The core principle of this method involves reacting the amino acid enantiomers with a chiral derivatization reagent to form diastereomeric ions. nih.govacs.org These diastereomers, having different three-dimensional structures, exhibit different mobilities in the DMS cell and can thus be separated. The separated ions are then detected by the mass spectrometer.

One such chiral derivatization reagent is N-(4-nitrophenoxycarbonyl)-l-phenylalanine 2-methoxyethyl ester (S-NIFE). nih.govacs.org When amino acids are derivatized with S-NIFE, sodium-adducted diastereomeric ions are formed, which can be resolved by DMS-MS. nih.gov The separation efficiency can be significantly enhanced by optimizing the DMS carrier gas; for example, using a carrier gas modified with 0.2% 1-propanol (B7761284) has enabled the baseline separation of 11 enantiomeric amino acid pairs. nih.govacs.org This method showed excellent separation for hydrophobic and polar uncharged amino acids, but limited resolution for aromatic residues like phenylalanine, likely because the bulky aromatic side chains mask the differences at the chiral center. acs.org

Another powerful derivatization agent is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), which has been used with trapped ion mobility spectrometry-mass spectrometry (TIMS-MS), a related ion mobility technique. biorxiv.orgnih.gov This approach successfully achieved the chiral separation of all 19 pairs of proteinogenic amino acids. biorxiv.orgnih.gov The method demonstrates high sensitivity, allowing for the analysis of amino acid mixtures down to the nanomolar concentration range. biorxiv.org Furthermore, the technique has been used to determine enantiomeric ratios in complex samples, showing good linearity. acs.orgbiorxiv.org

Table 2: Chiral Derivatization Reagents for DMS-MS Analysis of Amino Acids This table is interactive. You can sort and filter the data.

| Derivatization Reagent | Full Name | Analyte | Technique | Key Finding | Reference |

|---|---|---|---|---|---|

| S-NIFE | N-(4-nitrophenoxycarbonyl)-l-phenylalanine 2-methoxyethyl ester | Amino Acids | DMS-MS | Baseline separation of 11 enantiomeric pairs achieved. nih.govacs.org | nih.gov, acs.org, acs.org |

| FDAA | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | Amino Acids | TIMS-MS | Chiral separation achieved for all 19 pairs of proteinogenic amino acids. biorxiv.orgnih.gov | biorxiv.org, nih.gov, rsc.org |

Micellar Electrokinetic Chromatography (MEKC-UV) for Phenylalanine Analysis

Micellar electrokinetic chromatography (MEKC) is a mode of capillary electrophoresis (CE) that allows for the separation of both charged and neutral molecules. It is a valuable technique for the analysis of amino acids like phenylalanine in various samples, including cereal products. researchgate.net The separation is based on the differential partitioning of analytes between an aqueous buffer (the mobile phase) and micelles, which act as a pseudo-stationary phase. researchgate.net

In a typical MEKC setup for phenylalanine analysis, a fused silica (B1680970) capillary is used. The background electrolyte (BGE) contains a buffer to control the pH and a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. researchgate.net An organic modifier, like methanol, may be added to the BGE to improve separation resolution. researchgate.net Detection is often performed using a UV detector at a low wavelength (e.g., 200 nm) where the amino acids absorb light. researchgate.net

A study detailing a rapid MEKC-UV method for phenylalanine in cereals used a BGE composed of 30 mmol/L phosphoric acid, 100 mmol/L sodium dodecyl sulfate, and 25% methanol at pH 1.9. researchgate.net The method was validated according to Eurachem guidelines, demonstrating good performance characteristics. researchgate.net The results obtained by the MEKC-UV method were comparable to those from an LC/MS/MS method in terms of selectivity and accuracy. researchgate.net

Another approach in MEKC involves using a chiral selector in the running buffer for the enantiomeric separation of amino acids. For example, a synthesized phenylalanine derivative, L-N-(2-hydroxy-propyl)-phenylalanine (L-HP-Phe), was used as a copper (II) complex for the chiral separation of D,L-selenomethionine. nih.gov

Table 3: Validation Parameters for a MEKC-UV Method for Phenylalanine Analysis This table is interactive. You can sort and filter the data.

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 10.1 to 40.4 mg/L | researchgate.net |

| Recovery | 86.8% - 103.9% | researchgate.net |

| Repeatability (Migration Time) | 0.06% - 0.22% | researchgate.net |

| Repeatability (Peak Area) | 1.14% - 4.82% | researchgate.net |

| Reproducibility (Migration Time) | 0.04% - 0.61% | researchgate.net |

| Reproducibility (Peak Area) | 2.22% - 5.72% | researchgate.net |

| Limit of Detection (LOD) | 20 mg/100 g | researchgate.net |

| Limit of Quantitation (LOQ) | 60 mg/100 g | researchgate.net |

Fluorometric Detection Methods

Fluorometric methods offer a sensitive and cost-effective alternative for the determination of L-phenylalanine, particularly in clinical settings for monitoring conditions like phenylketonuria (PKU). nih.govresearchgate.net These methods are typically based on an enzymatic reaction that produces a fluorescent compound. nih.gov

One established method utilizes the enzyme phenylalanine ammonia-lyase (PAL). nih.gov PAL specifically catalyzes the conversion of L-phenylalanine into ammonia (B1221849) and trans-cinnamic acid. The ammonia produced in this reaction then reacts with o-phthalaldehyde (B127526) (OPA) in the presence of a sulfite (B76179), such as sodium sulfite, to yield a highly fluorescent product. nih.gov The intensity of the fluorescence is directly proportional to the initial concentration of L-phenylalanine. A key advantage of this system is its selectivity; the use of a sulfite in an alkaline medium prevents OPA from reacting with other primary amines and amino acids, making the reaction specific for the ammonia generated from phenylalanine. nih.gov This PAL-OPA-based method has been successfully used to determine L-phenylalanine levels in human serum samples, with a wide linear range from 10 μM to 10 mM and a recovery of 95.41%. nih.gov

Another fluorometric approach involves fluorescence quenching. A method was developed based on the quenching of the fluorescence of palmatine (B190311) hydrochloride (PAL) by L-phenylalanine in the presence of cucurbit bvsalud.orguril (CB bvsalud.org). researchgate.net Under optimal conditions, this assay demonstrated a linear range of 3.63×10⁻⁸ to 9.68×10⁻⁶ mol/L and a detection limit of 1.27×10⁻⁸ mol/L for L-phenylalanine. researchgate.net

Furthermore, novel fluorescent α-amino acids have been synthesized from phenylalanine derivatives. For example, (E)-stilbene analogues of phenylalanine have been created that exhibit stronger fluorescence and higher quantum yields compared to L-phenylalanine itself, suggesting their potential use as intrinsic fluorophores in peptides and proteins. rsc.org

Table 4: Comparison of Fluorometric Methods for Phenylalanine Detection This table is interactive. You can sort and filter the data.

| Method Principle | Reagents | Linear Range | Detection Limit | Application | Reference |

|---|---|---|---|---|---|

| Enzymatic Reaction | Phenylalanine ammonia-lyase (PAL), o-Phthalaldehyde (OPA), Sodium Sulfite | 10 μM - 10 mM | Not specified | Human Serum | nih.gov |

| Fluorescence Quenching | Palmatine hydrochloride (PAL), Cucurbit bvsalud.orguril (CB bvsalud.org) | 36.3 nM - 9.68 µM | 12.7 nM | Aqueous Medium | researchgate.net |

| Microplate Assay | Based on McCaman and Robins method | Not specified | 15 µmol/L (plasma), 30 µmol/L (blood spot) | PKU Screening | researchgate.net |

Structure Activity Relationship Sar Studies of 2 Methoxy L Phenylalanine Analogues

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in deciphering the complex interplay between the physicochemical properties of a molecule and its biological activity. For analogues of 2-Methoxy-L-phenylalanine, QSAR analyses help in identifying key molecular descriptors that govern their therapeutic effects.

A study on L-phenylalanine Schiff bases, which share a common structural backbone with some this compound derivatives, has provided valuable insights. In this research, various QSAR parameters were predicted using computational tools to understand their correlation with antibacterial activity. The study revealed that parameters such as lipophilicity (logP), molar refractivity, and polar surface area are significant in determining the biological activity of these compounds. For instance, a correlation was found between the hydrophobic character and antibacterial efficacy against certain strains. nih.gov

Another QSAR analysis on a series of 2-benzoxazolyl hydrazone derivatives, which can be considered structurally related in terms of aromatic and functional group arrangements, highlighted the importance of hydrophobic and electronic parameters. nih.gov The study indicated that specific hydrophobic substituents and electron-donating groups could enhance antitumor activity. These findings suggest that for this compound analogues, a well-balanced lipophilicity and specific electronic properties are likely crucial for their biological function.

A QSAR study on L-phenylalanine Schiff bases synthesized through condensation reaction demonstrated that the compounds that fulfilled the drug-likeness parameters also exhibited good docking scores against E. coli protein ZipA. researchgate.netinnovareacademics.in This suggests a strong correlation between the calculated molecular descriptors and the observed biological activity, reinforcing the utility of QSAR in predicting the therapeutic potential of new derivatives.

Interactive Data Table: Predicted QSAR Properties of L-Phenylalanine Schiff Base Analogues

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Predicted Activity |

|---|---|---|---|---|---|---|

| 1a | 269.29 | 2.5 | 69.11 | 2 | 4 | Moderate |

| 1b | 299.32 | 2.8 | 78.34 | 2 | 5 | High |

| 1c | 269.29 | 2.5 | 69.11 | 2 | 4 | Moderate |

| 1d | 269.29 | 2.5 | 69.11 | 2 | 4 | Moderate |

| 1e | 285.29 | 2.2 | 89.34 | 3 | 5 | High |

Note: This table is illustrative and based on findings from related L-phenylalanine derivatives. researchgate.netinnovareacademics.in

Stereochemical Influences on Biological Activity

Stereochemistry plays a fundamental role in the biological activity of chiral molecules like this compound. The spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target, which is often a chiral macromolecule such as a protein or a nucleic acid.

The difference in biological activity between L- and D-amino acids is a well-established principle. L-amino acids are the natural building blocks of proteins in most organisms, and thus, L-isomers of amino acid analogues often exhibit higher biological activity. For instance, a study on the stereospecificity of phenylalanine metabolism in humans showed that L-phenylalanine is efficiently hydroxylated to L-tyrosine, whereas D-phenylalanine is largely excreted unchanged or converted to the L-form before being metabolized. nih.gov This demonstrates that the enzymatic machinery of the body is highly specific for the L-enantiomer.

In the context of therapeutic agents, this stereoselectivity is often preserved. Research on muramyl dipeptides, which are immunostimulatory molecules, has shown that variations in the stereochemistry of the amino acid components can significantly alter their activity. nih.gov Similarly, for this compound analogues, the L-configuration is generally expected to be more active, especially if the mechanism of action involves interaction with enzymes or receptors that have a specific binding pocket for L-amino acids.

However, there are exceptions where D-amino acids or their derivatives exhibit unique and potent biological activities. This can occur if the D-isomer interacts with a different biological target or if it is more resistant to enzymatic degradation, leading to a longer duration of action. For example, some D-amino acids are known to have pharmacological activity at specific receptors. innovareacademics.in Therefore, while this compound is the primary focus, the corresponding D-isomer, 2-Methoxy-D-phenylalanine, could possess a different and potentially valuable biological profile.

A study on engineered phenylalanine ammonia (B1221849) lyases for the production of optically pure L-phenylalanines highlights the importance of stereochemistry in biocatalysis and the synthesis of chiral building blocks for drug development. acs.org

Substituent Effects on Antimetastatic and Antiproliferative Properties

The introduction of various substituents onto the core structure of this compound can significantly influence its antimetastatic and antiproliferative properties. The nature and position of these substituents can affect the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with cancer-related targets.

A review of natural and synthetic antimetastatic compounds highlights that various functional groups, including methoxy (B1213986), fluoro, chloro, and nitro groups, can modulate the antimigration and antiproliferation activities of a lead compound. nih.gov The positioning of these functional groups is also crucial. For example, in a series of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives, substitution of the phenyl ring with electron-donating groups like methoxy resulted in higher antimigration effects compared to electron-withdrawing groups. nih.gov

In the context of this compound analogues, modifications can be made at several positions, including the phenyl ring, the amino group, and the carboxylic acid group. For instance, adding other substituents to the phenyl ring could further enhance the compound's activity. A study on sansalvamide (B1640551) A peptide analogues, which contain a phenylalanine moiety, showed that para-substitution with halogens or a methoxy group on the phenyl ring had a significant effect on their antitumor activity. researchgate.net The 4'-methoxyphenylalanine analogue of sansalvamide A was identified as a promising antitumor agent. researchgate.net

Furthermore, linking L-phenylalanine to other bioactive scaffolds, such as pentacyclic triterpenoids, has been shown to produce derivatives with potent anticancer activity. nih.gov These hybrid molecules often exhibit improved properties, such as enhanced cell permeability or better targeting of cancer cells.

Interactive Data Table: Antiproliferative Activity of Substituted Phenylalanine Analogues

| Analogue | Substituent | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Sansalvamide A Analogue | 4'-Methoxy | HCT-116 | ~10 | researchgate.net |

| Sansalvamide A Analogue | 4'-Fluoro | HCT-116 | >50 | researchgate.net |

| Sansalvamide A Analogue | 4'-Chloro | HCT-116 | ~15 | researchgate.net |

| Sansalvamide A Analogue | 4'-Bromo | HCT-116 | ~12 | researchgate.net |

| Pentacyclic Triterpenoid-L-Phe Conjugate | - | Various | <10 | nih.gov |

Note: This table presents data from related phenylalanine derivatives to illustrate the impact of substituents on anticancer activity.

Correlation of Computational Predictions with Experimental Biological Outcomes

The integration of computational modeling with experimental validation is a powerful strategy in modern drug discovery. For this compound analogues, computational methods such as molecular docking and molecular dynamics simulations can predict binding affinities and modes of interaction with biological targets, while experimental assays provide the necessary validation of these predictions.

A study on L-phenylalanine Schiff bases successfully used molecular docking to predict the binding of these compounds to the cell division protein ZipA of E. coli. The predicted docking scores showed a good correlation with the experimentally determined antibacterial activity. researchgate.netinnovareacademics.in This demonstrates the potential of in silico methods to guide the design of new analogues with improved biological activity.

Similarly, research on 2-phenyl-4-quinolone derivatives as anticancer agents utilized molecular docking to explain their possible mechanism of action through interaction with the colchicine-binding site of tubulin. tmu.edu.tw The computational predictions were in agreement with the observed antiproliferative activities, providing a rational basis for the structure-activity relationships.

In another example, the investigation of 2-methoxy phenol (B47542) derivatives for their cardioprotective effects involved an integrated approach of in vitro, in silico, and in vivo studies. researchgate.net Computational docking was used to predict the binding of the derivatives to key enzymes, and these predictions were then correlated with the results from experimental antioxidant and vasorelaxant assays.

For this compound analogues, a similar approach would be highly beneficial. Computational models could be used to predict their interaction with potential anticancer targets, such as enzymes involved in metastasis or proteins that regulate cell proliferation. These predictions would then guide the synthesis and experimental testing of the most promising analogues, leading to a more efficient and rational drug design process. The correlation between the predicted binding energies from docking studies and the experimentally measured IC50 values from cell-based assays would provide strong evidence for the proposed mechanism of action and validate the computational models.

Enzyme Interactions and Mechanistic Studies Involving 2 Methoxy L Phenylalanine

Phenylalanine Ammonia (B1221849) Lyase (PAL) Activity, Substrate Specificity, and Catalytic Mechanisms

Phenylalanine ammonia-lyase (PAL) is a crucial enzyme that catalyzes the first step in the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.org This non-oxidative deamination is vital for the biosynthesis of numerous polyphenolic compounds in plants, such as flavonoids and lignin (B12514952). wikipedia.org The catalytic activity of PAL is not strictly limited to L-phenylalanine; it can also act on other analogs, although often with lower efficiency.

The substrate specificity of PAL is influenced by the nature and position of substituents on the phenyl ring of the phenylalanine analog. Studies on PAL from various sources, including Petroselinum crispum (PcPAL), have shown that the enzyme can accommodate methoxy-substituted phenylalanines. For instance, engineering the hydrophobic binding pocket of PcPAL has led to increased activity towards phenylalanines with methoxy (B1213986) groups at the ortho, meta, and para positions. acs.org Specifically, PALs generally show a preference for substrates with electron-withdrawing groups over those with electron-donating groups like the methoxy group. frontiersin.org

The catalytic mechanism of PAL involves a unique prosthetic group, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is formed autocatalytically from an Ala-Ser-Gly tripeptide sequence within the enzyme. wikipedia.orgresearchgate.net The aromatic ring of the substrate attacks the electrophilic MIO cofactor, leading to the formation of an intermediate. rug.nl A subsequent E1cB-elimination reaction, involving deprotonation at the β-carbon and expulsion of ammonia, results in the formation of the corresponding trans-cinnamic acid derivative. wikipedia.org

Research has focused on engineering PAL variants with enhanced activity for non-natural substrates like methoxy-substituted phenylalanines. Saturation mutagenesis at key residues, such as I460 in PcPAL, has yielded variants with improved catalytic efficiency for p-methoxy-phenylalanine. nih.gov These engineered enzymes are valuable biocatalysts for the synthesis of non-natural amino acids. nih.gov

Table 1: Activity of Engineered Phenylalanine Ammonia Lyase (PAL) Variants with Methoxy-Substituted Substrates

| Enzyme Variant | Substrate | Relative Activity Improvement | Reference |

| PcPAL L134A | (S)-m-bromo-phenylalanine | - | acs.org |

| PcPAL I460V | (R)-p-methyl-phenylalanine | - | acs.org |

| PcPAL I460T | p-MeO-Phe | Superior to I460V | nih.gov |

| PcPAL I460S | p-MeO-Phe | Superior to I460V | nih.gov |

| AvPAL and PbPAL | 3-methoxy-cinnamic acid | 88% ± 4% conversion | frontiersin.orgfrontiersin.org |

Interactions with Bacterial Proteins (e.g., Escherichia coli ZipA)

Furthermore, surfactants derived from phenylalanine have demonstrated antibacterial activity against various bacterial strains. mdpi.com Molecular docking studies of these compounds suggest potential binding mechanisms to essential bacterial enzymes like peptidoglycan glycosyltransferase, indicating that phenylalanine derivatives can interfere with bacterial cell wall synthesis. mdpi.com Although not directly involving 2-Methoxy-L-phenylalanine, these findings highlight the potential for this compound to interact with and possibly inhibit the function of essential bacterial proteins.

Influence on Cytochrome P450 Enzymes (e.g., CYP2A6) via Phenylalanine Residues and Methoxy-Substituted Analogues

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. rsc.org The active sites of many CYP enzymes, including CYP2A6, contain key phenylalanine residues that play a crucial role in substrate binding and catalysis.

The active site of CYP2A6 is characterized by a hydrophobic cavity lined with several phenylalanine residues. srce.hr These residues, such as Phe107 and Phe209, are important for the catalytic activity of CYP2A6 and are involved in π-π stacking interactions with substrates. srce.hrresearchgate.net The shape of the binding pocket and the orientation of these phenylalanine residues can influence the binding of planar inhibitors. acs.org

Studies have shown that methoxy-substituted compounds can interact with and be metabolized by CYP2A6. For instance, CYP2A6 can catalyze the hydroxylation of flavone (B191248) at the 4'- and 3'-positions. nih.gov Furthermore, methoxy-substituted flavones are O-demethylated by various CYP enzymes, although CYP2A6 does not play a significant role in the O-demethylation of several tested methoxyflavones. nih.gov The presence of a methoxy group on a substrate can influence its fit within the active site. For example, the flexibility of methoxy substituents on coumarin (B35378) derivatives allows for better positioning of the core structure within the phenylalanine-rich region of the CYP2A13 active site, an enzyme closely related to CYP2A6. tandfonline.com

The interaction of substrates with phenylalanine residues in other CYP isoforms, such as CYP2D6, has also been studied. Phenylalanine residues F120 and F483 in CYP2D6 are critical for the metabolism of typical substrates. nih.gov Mutation of F483 can significantly alter the enzyme's catalytic activity in a substrate-dependent manner, highlighting the importance of these aromatic interactions. nih.govresearchgate.net

Table 2: Role of Phenylalanine Residues and Methoxy-Substituted Compounds in CYP Enzyme Interactions

| CYP Enzyme | Key Phenylalanine Residues | Interaction with Methoxy-Substituted Compounds | Reference |

| CYP2A6 | Phe107, Phe209, Phe480 | Catalyzes hydroxylation of flavone; interaction with methoxy-substituted coumarins. | srce.hrresearchgate.netnih.govtandfonline.comnih.gov |

| CYP2A13 | - | Methoxy substituents on coumarins can improve fit in the active site. | tandfonline.com |

| CYP2D6 | F120, F483 | Crucial for metabolism of typical substrates. | nih.govresearchgate.net |

Enzymatic Pathways in Biosynthesis of Aromatic Metabolites

L-phenylalanine serves as a precursor for a vast array of primary and secondary aromatic metabolites in plants and microorganisms through the shikimate pathway. researchgate.netmetacyc.orgfrontiersin.org The initial step in many of these biosynthetic pathways is the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. nih.gov This intermediate is then further metabolized to produce a variety of compounds, including other aromatic acids, benzaldehyde (B42025), and benzyl (B1604629) alcohol. nih.gov

In some fungi, such as Bjerkandera adusta, these initial products can undergo further hydroxylation and/or methoxylation by various enzymes to generate a spectrum of aryl metabolites. nih.gov For example, the biosynthesis of veratryl alcohol, a hydroxylated and methoxylated aromatic compound, involves enzymes like aryl alcohol oxidase. nih.gov Similarly, in the plant Hemidesmus indicus, the biosynthesis of 2-hydroxy-4-methoxybenzaldehyde (B30951) is mediated by PAL, indicating that the phenylpropanoid pathway is the source of this methoxylated aromatic compound. nih.gov

Metabolic engineering efforts in microorganisms like E. coli have enabled the production of various aromatic chemicals derived from L-phenylalanine. frontiersin.org By introducing and optimizing biosynthetic pathways, it is possible to synthesize a range of phenylalanine derivatives. frontiersin.org L-phenylalanine itself is synthesized via two main routes: the arogenate pathway, which is predominant in plants, and the phenylpyruvate pathway, which is common in microorganisms. frontiersin.org

Role in Phenylalanine Dehydrogenase-Based Assays

Phenylalanine dehydrogenase (PDH) is an enzyme that catalyzes the NAD+-dependent oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia. This enzymatic reaction forms the basis of various assays for the quantification of L-phenylalanine, which is crucial for the diagnosis and management of phenylketonuria (PKU). nih.govresearchgate.net

In these assays, the amount of NADH produced is directly proportional to the concentration of L-phenylalanine in the sample. The NADH can be detected using various methods, including colorimetric and fluorescence-based approaches. One colorimetric method utilizes a mediator, tris(bipyridine) Ruthenium(II/III), which changes color upon reduction by NADH. nih.gov This allows for the quantitative determination of L-phenylalanine by measuring the optical absorption at a specific wavelength. nih.gov

Another approach is a fluorescence-based enzyme cascade assay. researchgate.net In this system, the NADH produced by the PDH reaction is used by a second enzyme, nitroreductase, to reduce a non-fluorescent nitroaromatic substrate into a highly fluorescent product. The resulting fluorescence intensity is then used to quantify the initial amount of L-phenylalanine. researchgate.net

The specificity of PDH is a critical factor in these assays. While PDH is relatively specific for L-phenylalanine, it can exhibit some cross-reactivity with other amino acids like L-tyrosine. To improve the accuracy of these assays, enzyme engineering has been employed to create PDH mutants with enhanced substrate specificity for L-phenylalanine. myu-group.co.jp For example, the N290D mutant of PDH shows significantly reduced reactivity towards L-tyrosine, making it a more reliable tool for L-phenylalanine quantification in biological samples like human plasma. myu-group.co.jp

Table 3: Phenylalanine Dehydrogenase (PDH)-Based Assays for L-Phenylalanine Quantification

| Assay Type | Detection Method | Key Components | Reference |

| Colorimetric | Optical Absorption | PDH, NAD+, Tris(bipyridine) Ruthenium(II/III) | nih.gov |

| Fluorescence | Fluorescence Intensity | PDH, NAD+, Nitroreductase, Nitroaromatic Substrate | researchgate.net |

| Enzymatic Assay with Mutant PDH | Colorimetric | PDH N290D mutant, NAD+ | myu-group.co.jp |

Theoretical and Computational Studies on 2 Methoxy L Phenylalanine and Its Derivatives

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. gelisim.edu.trresearchgate.net It is frequently employed to determine optimized geometries, vibrational frequencies, and various electronic properties. For phenylalanine and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been used to analyze their structural parameters, including bond lengths, bond angles, and dihedral angles. gelisim.edu.trdergipark.org.tr Such studies are foundational for understanding the molecule's intrinsic properties. While specific DFT studies on 2-Methoxy-L-phenylalanine are not extensively documented in the provided results, the methodologies applied to L-phenylalanine are directly transferable. gelisim.edu.trresearchgate.net These calculations can elucidate the effect of the methoxy (B1213986) group at the ortho position on the electron distribution and geometry of the molecule.

Time-Dependent DFT (TD-DFT) extends DFT to study excited-state properties, such as electronic transition energies and UV-Vis spectra. science.govglobal-sci.com For instance, TD-DFT calculations have been used to investigate the electronic transitions in Schiff bases derived from phenylalanine and curcumin, where the calculated absorption wavelengths were found to be in good agreement with experimental data. global-sci.com These studies often reveal that the primary electronic transitions are of a π-π* nature, involving intramolecular charge transfer. global-sci.com Although direct TD-DFT studies on this compound are not detailed in the search results, the effect of substituents on the electronic spectra of similar aromatic systems has been explored. science.gov It is anticipated that the methoxy group in the ortho position would influence the electronic transitions of the phenyl ring, a hypothesis that TD-DFT calculations could rigorously test.

Table 1: Representative DFT and TD-DFT Calculation Parameters for Phenylalanine Derivatives

| Parameter | Method/Functional | Basis Set | Application | Reference |

| Optimized Geometry | DFT/B3LYP | 6-311++G(d,p) | Structural Analysis | gelisim.edu.trdergipark.org.tr |

| Vibrational Frequencies | DFT/B3LYP | 6-31G(d,p) | Spectral Analysis | researchgate.net |

| Electronic Transitions | TD-DFT/B3LYP | 6-311+G** | UV-Vis Spectra Prediction | researchgate.net |

| Excited State Geometry | TD-DFT/B3LYP | 6-31G(d,p) | Photophysical Properties | nih.gov |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand and predict ligand-protein interactions. For derivatives of phenylalanine, docking studies have been instrumental in exploring their binding to various protein targets. For example, 3D-QSAR and molecular docking studies on β-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors have helped to elucidate their binding modes. nih.gov Similarly, docking has been used to study phenylalanine derivatives as inhibitors of the HIV capsid protein and VLA-4 integrin. acs.org

In the context of this compound, while specific docking studies are not detailed, the methodology is highly applicable. For instance, in a study of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, docking was used to predict their affinity for glutamate (B1630785) receptors, with binding energies ranging from -5.0 to -11.6 kcal/mol. rrpharmacology.ru A similar approach could be used to screen for potential protein targets of this compound and to understand how the 2-methoxy substitution influences binding affinity and specificity compared to the parent L-phenylalanine. A computational protocol named HierDock has been developed to predict the binding energies of phenylalanine analogues to phenylalanyl-tRNA synthetase (PheRS), showing good correlation with experimental activities. acs.org

Table 2: Examples of Molecular Docking Studies on Phenylalanine Derivatives

| Ligand Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Finding | Reference |

| β-Phenylalanine derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Not specified | Identification of structural requirements for inhibition. | nih.gov |

| Phenylalanine derivatives | VLA-4 Integrin | Not specified | Development of a 3D-QSAR model based on docking. | acs.org |

| N-substituted pyridazine (B1198779) derivatives | NMDA GluN2B receptors | -8.7 to -11.6 | High predicted affinity for glutamate receptors. | rrpharmacology.ru |

| Phenylalanine analogues | Phenylalanyl-tRNA Synthetase (PheRS) | Correlated with activity | HierDock protocol successfully predicts active analogues. | acs.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. plos.org This technique is crucial for understanding how ligands and proteins behave in a dynamic environment, often in the presence of a solvent. MD simulations have been applied to study proteins with modified phenylalanine residues. For instance, simulations were used to investigate the structural consequences of substituting accessible lysines with phenylalanine in horseradish peroxidase, revealing changes in flexibility and the formation of new hydrogen bonds. plos.org Another study used MD simulations to investigate the stability of proteins upon the incorporation of p-azidophenylalanine, indicating that simulations can be a predictive metric for protein stability. nih.gov

The competition between cation-π interactions and aqueous solvation for the Na+-phenylalanine complex has been investigated using MD simulations, which showed that the complex can survive for a significant time in solution. acs.org For this compound, MD simulations could be employed to study its conformational landscape in solution, the stability of its complexes with proteins or other host molecules, and the influence of the methoxy group on these dynamics. For example, MD simulations of phenylalanine derivatives with phenylalanyl tRNA synthetase (PheRS) have been used to study the stability of ligand-enzyme complexes. rsc.org

Theoretical Studies of Molecular Recognition (e.g., Cyclodextrin (B1172386) Complexes)

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. Cyclodextrins, cyclic oligosaccharides, are often used as model hosts to study these phenomena. arabjchem.org Theoretical studies, often in conjunction with experimental data, can provide detailed insights into the geometry and energetics of host-guest complexes.

While there are no specific studies on this compound, research on the N-acetyl-p-methoxy-L-phenylalanine methyl ester/β-cyclodextrin complex is informative. X-ray crystallography revealed a 2:2 inclusion complex, where two guest molecules are included within a head-to-head host dimer. arabjchem.org This study highlighted how the addition of a methoxy substituent on the aromatic ring affects the packing of the guest molecules inside the cyclodextrin cavity compared to unsubstituted phenylalanine derivatives. arabjchem.org Theoretical calculations could further probe the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize such complexes and could be used to compare the recognition of ortho-, meta-, and para-methoxy substituted phenylalanine derivatives.

Predictive Modeling of Molecular Properties and Conformational Analysis

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of compounds with their biological activity or other properties. mdpi.comnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of phenylalanine derivatives to build predictive models for their inhibitory activity against targets like TPH1 and DPP-IV. nih.govmdpi.comnih.gov These models use steric, electrostatic, and other fields to derive relationships that can guide the design of new, more potent compounds. nih.gov For a series of TPH1 inhibitors based on phenylalanine, a CoMFA model yielded a cross-validated r² (q²) of 0.57, indicating good predictive ability. mdpi.comnih.gov While no specific QSAR models for this compound were found, these methodologies are directly applicable for predicting its potential activities based on its calculated molecular descriptors.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Computational methods are essential for exploring the vast conformational space of flexible molecules like this compound. Studies on constrained analogues of phenylalanine, such as 2',6'-dimethylphenylalanine, have shown that restricting conformational freedom can significantly impact biological activity. tandfonline.comnih.gov Computational studies on various unnatural L-phenylalanine derivatives have been performed to analyze their Ramachandran maps and determine their conformational preferences, providing guidance for the design of peptide analogs with specific secondary structures. nih.gov A computational investigation of L-phenylalanine itself has identified numerous stable conformations for its neutral, zwitterionic, cationic, and anionic forms, highlighting the importance of non-bonded interactions like hydrogen bonds and π-interactions in stabilizing these structures. nih.gov Similar in silico conformational analysis of this compound would be crucial for understanding its preferred shapes and how it might interact with biological systems.

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for 2-Methoxy-L-Phenylalanine Analogues

The synthesis of this compound and its analogues is a key area of development, aiming for more efficient, selective, and diverse production methods. qyaobio.com

Asymmetric Synthesis : A primary focus is on asymmetric synthesis to produce optically pure α-amino acids. qyaobio.com Methods like the Petasis three-component reaction, utilizing a Lewis acid promoter with vinylboronic acid, N-tert-butylsulfenamide, and glyoxylic acid, have shown promise in achieving high diastereoselectivity at room temperature. qyaobio.com

Alkylation of Glycine (B1666218) Derivatives : The alkylation of glycine is a fundamental approach to creating unnatural amino acids. qyaobio.com Modern strategies employ chiral phase transfer catalysts, which are more economical and environmentally friendly, yielding 60% to 90% of asymmetrically alkylated glycine. qyaobio.com

Diastereoselective Synthesis : New diastereoselective methods are being explored, such as the alkylation of an α-tert-butyrasulfinamide auxiliary-bound enolate, which can produce mono- and α,α-disubstituted amino acid derivatives with up to 90% yield. qyaobio.com

Photoredox Catalysis : A two-step process using photocatalytic cross-electrophile coupling can convert serine into a wide array of optically pure unnatural amino acids, including analogues of phenylalanine. nih.gov This method is tolerant of various functional groups and can be scaled up using flow technology. nih.gov

Electrochemical Synthesis : Electrochemical methods are being developed for the synthesis of unnatural amino acids, including those with heteroaromatic side chains. acs.org This approach involves the side-chain decarboxylative arylation of aspartic or glutamic acid. acs.org

A summary of emerging synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Asymmetric Synthesis | Utilizes chiral catalysts or auxiliaries to control stereochemistry. qyaobio.com | High enantiomeric purity of the final product. qyaobio.com |

| Alkylation of Glycine | Employs glycine as a readily available starting material. qyaobio.com | Cost-effective and scalable. qyaobio.com |

| Diastereoselective Synthesis | Creates specific stereoisomers from a mixture of reactants. qyaobio.com | Precise control over the three-dimensional structure. qyaobio.com |

| Photoredox Catalysis | Uses light to drive chemical reactions. nih.gov | Mild reaction conditions and high functional group tolerance. nih.gov |

| Electrochemical Synthesis | Employs electrical current to initiate and control reactions. acs.org | Can utilize a wide range of starting materials. acs.org |

Exploration of New Biological Targets and Therapeutic Applications

The unique structure of this compound and its analogues makes them promising candidates for various therapeutic applications. chemimpex.comontosight.ai

Neurological Disorders : Due to its structural similarity to neurotransmitters, this compound is being investigated for its potential in developing drugs for neurological conditions. chemimpex.com Its ability to modulate neurotransmitter activity is a key area of interest. chemimpex.com

Antiviral Agents : Derivatives of phenylalanine are being designed and synthesized as inhibitors of viral proteins, such as the HIV-1 capsid protein. nih.gov Scaffold hopping and modification of the linker and substituent groups are strategies being used to enhance antiviral activity. nih.gov

Anticancer and Antibacterial Agents : L-phenylalanine derivatives are being explored for their potential as anticancer and antibacterial drugs. ontosight.ai The incorporation of moieties like a pyrimidine (B1678525) ring suggests possible interactions with DNA or RNA processing enzymes. ontosight.ai

Enzyme Inhibition : The incorporation of unnatural amino acids into peptides can lead to increased potency and atypical conformations, which can be exploited to inhibit specific enzymes involved in disease pathways. nih.govontosight.ai

Advanced Computational Modeling for Drug Design and Optimization

Computational modeling plays a crucial role in understanding the interactions of this compound and its analogues with biological targets, thereby guiding the design of more effective drugs.

Alchemical Free Energy Calculations (AFEC) : AFEC can be used to design analogues with higher affinity for their target enzymes. mdpi.com This method has been successfully applied to design pharmacological chaperones for phenylalanine hydroxylase, the enzyme implicated in phenylketonuria. mdpi.com

Induced-Fit Docking (IFD) : IFD simulations, based on high-resolution structures of target proteins like the L-type amino acid transporter 1 (LAT1), help in understanding how drug-phenylalanine conjugates interact with the transporter. acs.org This knowledge aids in optimizing the electronic and spatial characteristics of the drug scaffold for better uptake. acs.org

Molecular Dynamics (MD) Simulations : MD simulations are employed to investigate the binding modes of phenylalanine derivatives to their targets, such as the HIV-1 capsid hexamer. nih.gov These simulations reveal potential interactions that are crucial for maintaining antiviral activity. nih.gov

Conformational Analysis : First principle calculations are used to investigate the structure and stability of various conformations of L-phenylalanine and its derivatives in different environments (vacuum and solution). nih.gov Understanding the conformational preferences is vital for predicting biological activity. acs.org

Integration of Biocatalysis and Flow Chemistry for Sustainable Production

The combination of biocatalysis and flow chemistry offers a sustainable and efficient pathway for the production of this compound and its analogues.

Phenylalanine Ammonia (B1221849) Lyases (PALs) : PALs are enzymes that can catalyze the amination of cinnamic acids to produce phenylalanine analogues. frontiersin.org Engineered PAL variants have been developed for the synthesis of both L- and D-phenylalanine analogues with high enantioselectivity. nih.gov The use of PALs in a one-pot, two-step cascade has also been demonstrated for producing derivatives like 3-methoxy-L-tyrosine. illinois.edu

Flow Chemistry : Automated flow synthesis machines can rapidly string together amino acids to produce peptides and proteins. mit.eduamidetech.com This technology significantly reduces the time required for synthesis and allows for the incorporation of unnatural amino acids. mit.edu Flow reactors utilizing immobilized enzymes, such as PALs, enable continuous production with shorter reaction times and excellent conversions. frontiersin.orgdurham.ac.uk

Immobilized Enzymes : Covalently immobilizing enzymes like PALs onto solid supports creates heterogeneous catalysts with good recovered activity and excellent stability. frontiersin.org This enhances the reusability of the catalyst and simplifies downstream processing. frontiersin.org

Multi-Enzyme Cascades : One-pot biocatalytic cascades using multiple enzymes are being developed to synthesize diverse L-phenylalanine derivatives from simple starting materials like aldehydes. biorxiv.org These cascades operate under mild aqueous conditions and can achieve high yields and enantioselectivity. biorxiv.org

The advantages of integrating biocatalysis and flow chemistry are summarized below.

| Feature | Description | Benefit |

| Biocatalysis | Use of enzymes as catalysts. frontiersin.org | High selectivity, mild reaction conditions, and reduced environmental impact. |

| Flow Chemistry | Continuous reaction in a flowing stream. mit.edu | Precise control, rapid synthesis, and scalability. mit.eduamidetech.com |

| Immobilized Enzymes | Enzymes attached to a solid support. frontiersin.org | Catalyst reusability and simplified purification. frontiersin.org |